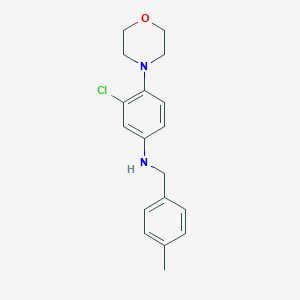![molecular formula C15H17NO B502133 {[2-(BENZYLOXY)PHENYL]METHYL}(METHYL)AMINE CAS No. 869946-95-2](/img/structure/B502133.png)
{[2-(BENZYLOXY)PHENYL]METHYL}(METHYL)AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Benzyloxy)phenyl]-N-methylmethanamine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a methylmethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(BENZYLOXY)PHENYL]METHYL}(METHYL)AMINE typically involves the following steps:
Benzylation: The initial step involves the benzylation of a phenol derivative to introduce the benzyloxy group.
Methylation: Finally, the methylation of the amine group is carried out to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Benzyloxy)phenyl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[2-(Benzyloxy)phenyl]-N-methylmethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of amine-containing compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[2-(BENZYLOXY)PHENYL]METHYL}(METHYL)AMINE involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with acidic residues in proteins. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-(Benzyloxy)phenyl]methanamine: Similar structure but lacks the methyl group on the amine.
N-[4-(Benzyloxy)phenyl]glycinamide: Contains a glycinamide moiety instead of the methylmethanamine group.
Levalbuterol Related Compound F: Contains a benzyloxy group but has a different overall structure.
Uniqueness
1-[2-(Benzyloxy)phenyl]-N-methylmethanamine is unique due to the presence of both the benzyloxy and methylmethanamine groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Propiedades
IUPAC Name |
N-methyl-1-(2-phenylmethoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16-11-14-9-5-6-10-15(14)17-12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNHHDJWGUQRPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(2-fluorobenzyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B502050.png)
![6-[(4-Fluorophenyl)methylamino]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B502051.png)
![6-[(3-chlorobenzyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B502053.png)
![1,3-dimethyl-6-{[3-(trifluoromethyl)benzyl]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B502054.png)
![6-[(4-chlorobenzyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B502055.png)
![6-[(4-methyl-1-piperazinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502056.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide](/img/structure/B502061.png)

![6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B502063.png)
![2-amino-4-(2-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B502065.png)


![N-[4-(benzyloxy)benzyl]-N-(tert-butyl)amine](/img/structure/B502069.png)

